molecular formula C24H22O7 B2620399 allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 610760-05-9

allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2620399
CAS No.: 610760-05-9
M. Wt: 422.433
InChI Key: ZHTZHWTYFREUHI-UHFFFAOYSA-N
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Description

Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a dihydrobenzo[b][1,4]dioxin moiety, and an allyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the cyclization of catechol derivatives with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin ring system.

    Attachment of the Allyl Acetate Group: The final step involves the esterification of the chromen-4-one derivative with allyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the allyl acetate group, where nucleophiles such as amines or thiols replace the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate is unique due to the combination of the chromen-4-one core, the dihydrobenzo[b][1,4]dioxin moiety, and the allyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O7/c1-3-7-29-23(25)14-31-20-12-21-17(10-15(20)4-2)24(26)18(13-30-21)16-5-6-19-22(11-16)28-9-8-27-19/h3,5-6,10-13H,1,4,7-9,14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTZHWTYFREUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC=C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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